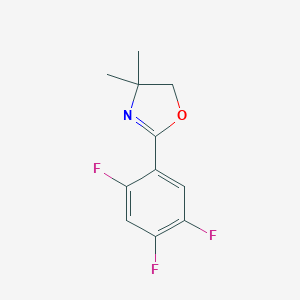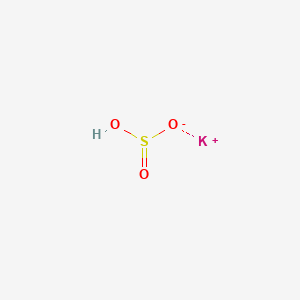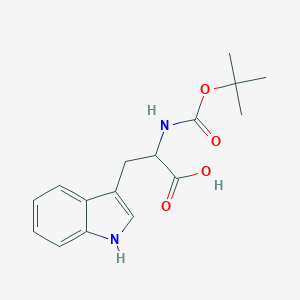
Boc-DL-トリプトファン
説明
Tert-Butyloxycarbonyltryptophan, also known as Tert-Butyloxycarbonyltryptophan, is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyloxycarbonyltryptophan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334306. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyloxycarbonyltryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyloxycarbonyltryptophan including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農業用途
トリプトファンは、Boc-DL-トリプトファンの前駆体であり、農業研究においてブロッコリー苗における抗がん性化合物の形成を促進するために使用されてきました . トリプトファンとメチオニンのブロッコリー苗への適用は、抗がん性化合物スルフォラファンとインドール-3-カルビノールの形成を促進し、成長を促進します .
ペプチド合成
Boc-DL-トリプトファンは、ペプチド合成で広く使用されています。 tert-ブトキシカルボニル(Boc)基は、ペプチド合成におけるNα-アミノ保護基として役立ち、疎水性ペプチドやエステルおよびチオエステル部分を含むペプチドなどのいくつかの場合に有利になる可能性があります .
ジペプチド合成
Boc-DL-トリプトファンは、ジペプチドの合成に使用されてきました。 市販されているtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導された一連の室温イオン液体は、ジペプチド合成における出発物質として調製され、一般的に使用されるカップリング試薬と組み合わせて使用されました .
カルボン酸の保護
Boc-DL-トリプトファンの誘導体であるtert-ブチルエステル基は、さまざまな求核剤や還元剤に対する優れた安定性と、酸性条件下での簡便な脱保護のために、カルボン酸の保護基として広く使用されています .
N-Boc基の脱保護
Boc-DL-トリプトファンは、N-Boc基の脱保護方法の研究に使用されています。 脂肪族、芳香族、および複素環式基質を含む、構造的に多様な一連の化合物からN-Boc基を選択的に脱保護するための穏やかな方法が報告されています .
N-Boc無水物の形成
Boc-DL-トリプトファンは、N-Boc無水物の形成の研究に使用されています。 熱力学の変化は、反応におけるコンフォメーションに伴うエネルギーの変化についてさらに明らかにします .
作用機序
Boc-DL-Tryptophan, also known as tert-Butyloxycarbonyltryptophan or N-TERT-BUTOXYCARBONYL-DL-TRYPTOPHAN, is a derivative of the essential amino acid tryptophan. It is primarily used in peptide synthesis . The following sections will delve into the various aspects of its mechanism of action.
Target of Action
As a derivative of tryptophan, it may interact with the same targets as tryptophan, including enzymes involved in its metabolism and receptors of its metabolites .
Mode of Action
The boc group is known to be stable towards most nucleophiles and bases , suggesting that it may protect the tryptophan residue during peptide synthesis until deprotection is required.
Biochemical Pathways
Tryptophan, the parent compound of Boc-DL-Tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in these pathways are reported in several diseases, making them promising therapeutic targets .
Pharmacokinetics
Tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .
Result of Action
Disruptions in l-tryptophan metabolism, which boc-dl-tryptophan may influence, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
生化学分析
Biochemical Properties
Boc-DL-tryptophan participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it is involved in the synthesis of proteins where it contributes to the formation of peptide bonds . The nature of these interactions is often determined by the unique indole side chain of tryptophan, which enables unique biochemical interactions .
Cellular Effects
Boc-DL-tryptophan has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that tryptophan and its metabolites can regulate the progression of lung cancer by modulating immune responses and inducing anti-inflammatory responses .
Molecular Mechanism
The mechanism of action of Boc-DL-tryptophan at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that the polyadenylate-binding protein PABPC1L modulates indoleamine 2,3-dioxygenase 1 (IDO1), a prospective target for immunotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-DL-tryptophan change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Boc-DL-tryptophan vary with different dosages in animal models. Studies have shown that tryptophan plays a crucial role in immunoregulation, significantly influencing macrophage phagocytosis .
Metabolic Pathways
Boc-DL-tryptophan is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors and can affect metabolic flux or metabolite levels.
Transport and Distribution
Boc-DL-tryptophan is transported and distributed within cells and tissues. This process could involve specific transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It is believed that the targeting signals or post-translational modifications direct it to specific compartments or organelles .
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNYBJCJGKVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318720 | |
| Record name | STK367969 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-14-5, 112525-72-1 | |
| Record name | tert-Butyloxycarbonyltryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK367969 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the maximum observed in the separation selectivity of Boc-DL-tryptophan enantiomers with increasing β-cyclodextrin concentration?
A1: The maximum in the separation selectivity vs. β-cyclodextrin concentration curve is crucial for determining the mean host-guest interaction constants of the Boc-DL-tryptophan enantiomers with β-cyclodextrin []. This maximum indicates the optimal cyclodextrin concentration for achieving the highest resolution in the shortest separation time. Using a higher concentration than this optimal point can lead to decreased separation efficiency. This phenomenon is particularly important when screening cyclodextrins for their ability to separate chiral compounds, as using excessively high concentrations might lead to false negatives [].
Q2: How was a molecularly imprinted monolithic column used to analyze Boc-DL-tryptophan?
A2: Researchers utilized a sol-gel method to create a molecularly imprinted monolithic column specifically designed for Boc-DL-tryptophan analysis []. They used N-[(tert-Butoxy)carbonyl]-L-tryptophan as the template molecule during the synthesis process. This imprinted column was then successfully employed to achieve rapid baseline separation of the Boc-DL-tryptophan enantiomers [].
Q3: Can you elaborate on the determination of electrophoretic mobility and stability constants for Boc-DL-tryptophan complexes with chiral selectors?
A3: Researchers developed a method to calculate the electrophoretic mobility of transient complexes formed between a chiral compound and a chiral selector during separation []. This method utilizes the mobility of the fully ionized racemic compound in the absence of the chiral selector and the effective mobilities of its enantiomers at the chiral selector concentration where their mobility difference is maximized. Applying this method to Boc-DL-tryptophan and β-cyclodextrin yielded a complex mobility of 8.4 × 10-9 m2V-1s-1 and stability constants (KD and KL) of 374 ± 37 M-1 and 336 ± 31 M-1, respectively, at 25°C []. This information is crucial for understanding the chiral discrimination process and optimizing enantiomeric separations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


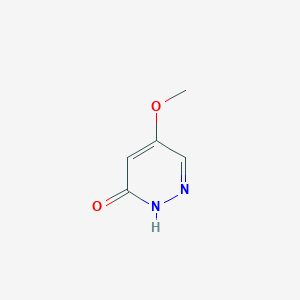
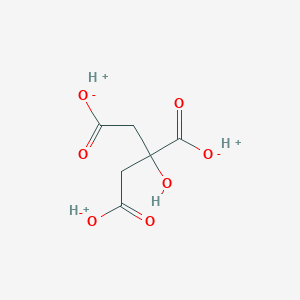
![5-[3-Cyano-6-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide](/img/structure/B39557.png)
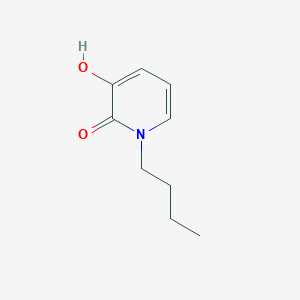
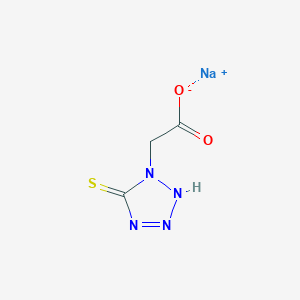
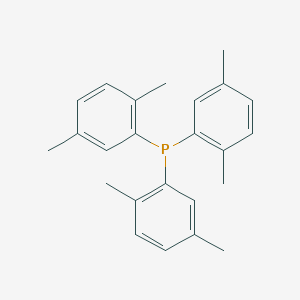
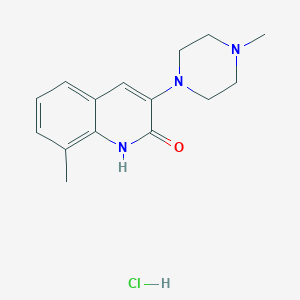
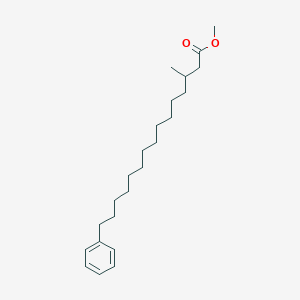
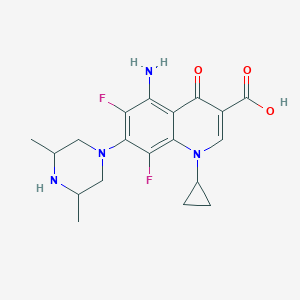
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)
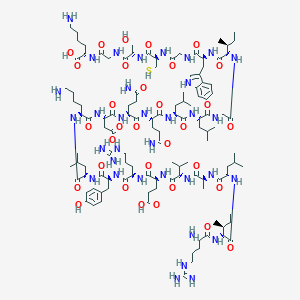
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)
